Di-1-adamantylphosphine oxide

Übersicht

Beschreibung

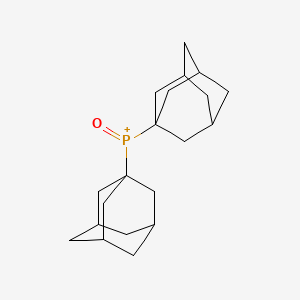

Di-1-adamantylphosphine oxide is a chemical compound with the molecular formula C20H31OP. It is a stable tautomer of di-1-adamantylphosphinous acid. This compound is known for its bulky structure due to the presence of two adamantyl groups, which are tricyclic hydrocarbon structures. This compound is used in various chemical reactions, particularly as a ligand in transition metal-catalyzed reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Di-1-adamantylphosphine oxide can be synthesized through the oxidation of di-1-adamantylphosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired oxide.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Reactivity with Fluorinated Reagents

SPO-Ad undergoes reactions with fluorinated carbonyl compounds:

a. Trifluoroacetic Anhydride (TFAA) :

b. Hexafluoroacetone (HFA) :

-

Produces α-hydroxyphosphine intermediates, which oxidize to phosphoranes (e.g., 15 → 16 ) .

-

Hydrolysis of phosphoranes yields phosphinic esters (e.g., 17 ) .

Reductive Elimination Pathways

SPO-Ad participates in Pd(II) reduction during Suzuki reactions, leading to C–P bond formation:

Key Observations :

-

Isolated 4,4′-dimethyl-1,1′-biphenyl (14–73% yield) and SPO-Ad (5–30% recovery) confirm reductive elimination .

-

POPd2-Ad shows higher efficiency (73% biphenyl yield) due to easier dimer-to-monomer dissociation .

Alkylation and Phosphonium Salt Formation

SPO-Ad derivatives react with alkyl halides to form phosphonium salts, precursors to electron-rich phosphine ligands :

Reaction :

Applications :

-

Phosphonium salts serve as ligands in Pd-catalyzed couplings, enabling aryl chloride activation at low catalyst loadings (0.5–1 mol%) .

Thermally Induced Ligand Rearrangement

At elevated temperatures (>80°C), SPO-Ad undergoes tautomerization to its phosphinous acid form (PA-Ad), enhancing ligand lability and catalytic activity .

Comparative Analysis with Analogues

SPO-Ad outperforms tert-butyl-substituted analogues (SPO-tBu) due to:

Wissenschaftliche Forschungsanwendungen

Catalysis

Role as a Ligand

Di-1-adamantylphosphine oxide is primarily utilized as a ligand in metal-catalyzed reactions. Its bulky adamantyl groups provide substantial steric hindrance, which enhances the selectivity and efficiency of catalytic processes. Notably, it has been employed in palladium-catalyzed reactions such as the Suzuki coupling of aryl chlorides.

Case Study: Suzuki Reaction

A study demonstrated that complexes formed with SPO-Ad serve as effective precatalysts for the Suzuki reaction of unreactive aryl chlorides. The optimal Pd-to-ligand ratio was determined to be 1:1, yielding high conversions under controlled conditions. The results indicated that using SPO-Ad significantly improved the reaction rates compared to other ligands .

| Entry | Precatalyst | Mol % | Isolated Yield (%) |

|---|---|---|---|

| 1 | POPd-Ad | 2 | 99 |

| 2 | POPd2-Ad | 1 | 99 |

Materials Science

Development of Advanced Materials

SPO-Ad is instrumental in the synthesis of phosphine-based polymers. These polymers exhibit unique properties that are advantageous for coatings and adhesives, enhancing material performance in various applications.

Properties of Phosphine-Based Polymers

- Thermal Stability: Enhanced resistance to thermal degradation.

- Mechanical Strength: Improved tensile strength compared to conventional polymers.

- Adhesion Properties: Superior adhesion characteristics for industrial coatings.

Pharmaceuticals

Drug Design and Synthesis

In pharmaceutical research, this compound has been leveraged to design new drug candidates targeting specific biological pathways. Its ability to stabilize reactive intermediates makes it a valuable tool in synthetic organic chemistry.

Example Application

Research has shown that SPO-Ad can facilitate the synthesis of phosphine oxide derivatives that demonstrate potential therapeutic effects against various diseases, including cancer .

Nanotechnology

Stabilization of Nanoparticles

SPO-Ad plays a crucial role in stabilizing nanoparticles used in electronics and medical applications. Its steric properties help prevent agglomeration, which is vital for maintaining the performance and longevity of nanomaterials.

Applications in Electronics

- Conductive Films: Utilized in the production of conductive coatings for electronic devices.

- Drug Delivery Systems: Enhances the stability and bioavailability of nanoparticle-based drug delivery systems.

Environmental Chemistry

Remediation Strategies

This compound is being studied for its potential applications in environmental remediation. Its derivatives are investigated for their ability to bind and neutralize pollutants, offering innovative solutions to pollution challenges.

Research Findings

Studies have indicated that phosphine derivatives can effectively sequester heavy metals from contaminated environments, showcasing their utility in environmental cleanup efforts .

Wirkmechanismus

The mechanism of action of di-1-adamantylphosphine oxide involves its role as a ligand in catalytic reactions. The bulky adamantyl groups provide steric hindrance, which can influence the reactivity and selectivity of the catalytic process. The compound can coordinate with transition metals, forming stable complexes that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the transition metal used.

Vergleich Mit ähnlichen Verbindungen

Di-1-adamantylphosphine oxide can be compared with other similar compounds, such as:

Di-tert-butylphosphine oxide: Similar in structure but with tert-butyl groups instead of adamantyl groups. This compound provides greater steric protection due to the larger size of the adamantyl groups.

Di-1-adamantylchlorophosphine: A related compound where the oxygen atom is replaced by a chlorine atom. This compound is used in different types of reactions, such as chlorination.

Di-1-adamantylthiophosphinic chloride: Similar in structure but with a sulfur atom instead of oxygen. It exhibits different reactivity due to the presence of sulfur.

The uniqueness of this compound lies in its bulky structure and the stability it provides to catalytic complexes, making it a valuable ligand in various chemical reactions.

Biologische Aktivität

Di-1-adamantylphosphine oxide (SPO-Ad) is a phosphine oxide compound characterized by its bulky adamantyl substituents. This compound has garnered attention in various fields, particularly in catalysis and biological applications. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is recognized for its stable structure due to the steric hindrance provided by the adamantyl groups. The presence of the phosphorus atom in the oxidation state +V contributes to its reactivity and potential as a ligand in coordination chemistry.

Synthesis

The synthesis of this compound typically involves the oxidation of di-1-adamantylphosphine using oxidizing agents. Research indicates that this compound can be effectively synthesized through various methods, including reactions with palladium complexes, which also serve as precatalysts in Suzuki reactions involving aryl chlorides .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. A diiron complex containing this phosphine oxide exhibited significant fungicidal activity against various fungal strains, indicating its potential as an antifungal agent . The mechanism behind this activity may involve disruption of cellular processes in fungi, although detailed pathways remain to be elucidated.

Catalytic Applications

This compound has been shown to enhance catalytic efficiency in several reactions. Its role as a ligand in palladium-catalyzed reactions, such as the Suzuki coupling reaction, demonstrates its ability to stabilize metal centers and facilitate bond formation . The catalytic properties are attributed to the steric bulk of the adamantyl groups, which influence the electronic environment around the metal center.

1. Synthesis and Characterization of Palladium Complexes

In a study focused on synthesizing palladium complexes with this compound, two distinct complexes were formed: POPd-Ad and POPd2-Ad. These complexes were characterized using various spectroscopic techniques, including electrospray ionization-mass spectrometry (ESI-MS) and NMR spectroscopy. The complexes demonstrated high catalytic activity for Suzuki reactions with yields reaching up to 99% under optimized conditions .

| Complex | Catalytic Activity | Yield (%) | Conditions |

|---|---|---|---|

| POPd-Ad | High | 75 | 95 °C, 0.5 h |

| POPd2-Ad | Moderate | 68 | 85 °C, 2 h |

2. Antifungal Activity Assessment

A diiron propane-1,3-dithiolate complex containing this compound was evaluated for its antifungal properties. The results indicated that this complex effectively inhibited fungal growth, suggesting that modifications to the phosphine structure can enhance biological activity against pathogens .

Research Findings and Future Directions

The biological activity of this compound is promising, particularly in antimicrobial applications and catalysis. Further research is needed to fully understand its mechanisms of action at the molecular level. Investigations into structural modifications could lead to more potent derivatives with enhanced biological efficacy.

Eigenschaften

IUPAC Name |

bis(1-adamantyl)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLFFIFRPOHQPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)[P+](=O)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460678 | |

| Record name | di-1-adamantylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131266-79-0 | |

| Record name | di-1-adamantylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-1-adamantylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.